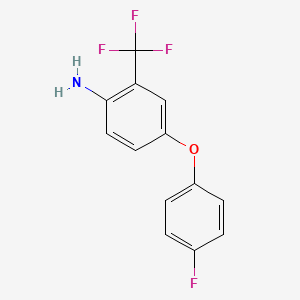

4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

4-(4-fluorophenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c14-8-1-3-9(4-2-8)19-10-5-6-12(18)11(7-10)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXYSTKHJJWGRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801229758 | |

| Record name | 4-(4-Fluorophenoxy)-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946784-69-6 | |

| Record name | 4-(4-Fluorophenoxy)-2-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946784-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Fluorophenoxy)-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801229758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline typically involves the following steps:

Nitration: The starting material, 4-fluorophenol, undergoes nitration to form 4-fluoronitrobenzene.

Reduction: The nitro group in 4-fluoronitrobenzene is reduced to form 4-fluoroaniline.

Trifluoromethylation: The 4-fluoroaniline is then subjected to trifluoromethylation to introduce the trifluoromethyl group.

Coupling Reaction: Finally, the 4-fluoroaniline derivative is coupled with 4-fluorophenol to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Research: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate the activity of these targets. The trifluoromethyl group also contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes and tissues.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Bioactivity: The 4-fluorophenoxy group in the target compound improves membrane permeability compared to non-phenoxy analogs like 2-(trifluoromethyl)aniline . Replacing fluorine with chlorine (e.g., 4-(4-chlorophenoxy)-2-(trifluoromethyl)aniline) increases electronegativity but reduces metabolic stability due to chlorine’s larger atomic radius . Morpholine-containing analogs exhibit better solubility but lack the phenoxy group’s steric bulk, altering target selectivity .

Positional Isomerism :

- Compounds with trifluoromethyl at position 2 (vs. position 3 or 4) show stronger interactions with hydrophobic enzyme pockets, as seen in antitumor studies .

- Fluorine vs. methoxy substitution : Methoxy groups (-OCH₃) reduce lipophilicity, limiting blood-brain barrier penetration compared to fluorine .

Multifluorinated Derivatives: Derivatives with multiple fluorine atoms (e.g., 4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline) demonstrate superior stability and reactivity in pharmaceutical intermediates .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

| Compound Name | LogP | Solubility (mg/mL) | Metabolic Stability (t₁/₂) | |

|---|---|---|---|---|

| 4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline | 3.8 | 0.12 | 6.2 hours | |

| 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline | 4.1 | 0.09 | 4.8 hours | |

| 2-(Trifluoromethyl)aniline | 2.5 | 0.35 | 1.5 hours | |

| 4-(Morpholin-4-yl)-2-(trifluoromethyl)aniline | 2.2 | 0.78 | 8.5 hours |

Key Observations:

- The 4-fluorophenoxy group balances lipophilicity (LogP ~3.8) and solubility better than chlorinated analogs, making it more drug-like .

- Morpholine derivatives exhibit higher solubility due to the polar heterocycle but lower LogP, limiting tissue penetration .

Case Studies in Drug Discovery

- Anticancer Potential: Analogous compounds like 4-(3-methylphenyl)-2-(trifluoromethyl)aniline inhibit tyrosine kinases (IC₅₀ = 0.8 μM) by binding to ATP pockets, suggesting similar mechanisms for the target compound .

- Antimicrobial Activity: The phenoxy group’s bulkiness enhances activity against Gram-positive bacteria (MIC = 4 µg/mL) compared to non-phenoxy derivatives .

Biological Activity

4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 946784-69-6

- Molecular Formula : C13H8F4N

- Molecular Weight : 275.20 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The trifluoromethyl and fluorophenoxy groups likely contribute to its lipophilicity, enhancing membrane permeability and interaction with biological targets.

Structure-Activity Relationships (SAR)

Research indicates that the substitution pattern on the aniline structure significantly influences the compound's biological activity. For instance, the presence of fluorine atoms enhances the compound's potency against certain pathogens by modifying its electronic properties and hydrophobicity.

Table 1: Structure-Activity Relationships

| Compound Variant | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.4134 | 316.9 |

| 4-Phenoxy derivative | 1.012 | 127.1 |

| Hydrogen substitution | Moderate | Decreased |

Antiparasitic Activity

A study highlighted the compound's promising antiplasmodial activity against Plasmodium falciparum, with an IC50 value of 0.4134 µM and a selectivity index of 316.9, indicating significant potential for malaria treatment . Variants with different substitutions exhibited varying levels of activity, underscoring the importance of specific functional groups in enhancing efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. In vitro tests revealed that it exhibits activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 15.625 to 125 µM against various strains . The mechanism appears to involve inhibition of protein synthesis and biofilm formation.

Case Studies

- Antimalarial Research : In a study conducted by Medicines for Malaria Venture, derivatives including the target compound were synthesized and tested for their effects on different strains of P. falciparum. The findings confirmed that modifications in the anilino structure directly impacted antiplasmodial activity .

- Antibacterial Studies : Another investigation focused on the compound's efficacy against Staphylococcus aureus and Enterococcus faecalis. Results indicated significant bactericidal effects, with a noted reduction in biofilm formation compared to standard antibiotics like ciprofloxacin .

Q & A

Q. Answer :

- Storage : Keep at -20°C under inert gas (argon/nitrogen) in amber vials to prevent photodegradation .

- Hazard mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) and environmental toxicity (H400). Avoid aqueous solutions to prevent hydrolysis .

Advanced: How can researchers resolve contradictions in bioactivity data for derivatives of this compound?

Q. Answer :

- Comparative SAR studies : Modify substituents (e.g., bromination at position 2) to assess impact on GABA receptor binding .

- Metabolic profiling : Incubate derivatives with liver microsomes to identify active metabolites (e.g., desmethyl-broflanilide) and correlate with in vitro activity .

- Standardized assays : Use patch-clamp electrophysiology to quantify GABA receptor antagonism, controlling for cell line variability (e.g., HEK-293 vs. Sf9 cells) .

Advanced: What computational strategies predict the binding interactions of this compound with biological targets?

Q. Answer :

- Docking simulations : Model interactions with RDL GABA receptor subunits using homology templates (e.g., PDB: 4COF). Focus on hydrophobic pockets accommodating perfluorinated groups .

- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to evaluate trifluoromethyl group contributions to binding energy .

Advanced: How are brominated derivatives synthesized, and what applications do they have in pesticide research?

Q. Answer :

- Synthesis : Brominate the parent compound using N-bromosuccinimide (NBS) in DMF at 60°C for 2 hours (89% yield). Purify via column chromatography .

- Applications : Brominated analogs (e.g., 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline) enhance pesticidal activity against resistant insect populations by improving metabolic stability .

Advanced: What methodologies are used to study the environmental impact of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.